SPDP-PEG8-NHS ester

Catalog No.
S543662
CAS No.
1252257-56-9
M.F
C31H49N3O13S2
M. Wt
735.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPDP-PEG8-NHS ester

CAS Number

1252257-56-9

Product Name

SPDP-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C31H49N3O13S2

Molecular Weight

735.86

InChI

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35)

InChI Key

HKFFRXQWQMCBEO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

SPDP-PEG8-NHS ester

Description

The exact mass of the compound SPDP-PEG8-NHS ester is 735.2707 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • SPDP Crosslinker: It contains an N-succinimidyldi-(2-pyridyldithio)propionate (SPDP) moiety. This component acts as a cleavable crosslinker. SPDP reacts with amine (NH2) and thiol (SH) groups on biomolecules to form stable linkages. The disulfide bond within SPDP can be cleaved under reducing conditions, allowing for controlled release of the linked molecules []. Notably, SPDP exhibits membrane permeability, enabling reactions to occur inside cells [].
  • NHS Ester: The molecule also possesses an N-hydroxysuccinimide (NHS) ester group. This NHS ester reacts readily with primary amines to form stable amide bonds [].
  • PEG Spacer: SPDP-PEG8-NHS ester incorporates a polyethylene glycol (PEG) spacer unit with eight repeating ethylene glycol units (PEG8). This hydrophilic PEG chain enhances the water solubility of the entire molecule and the conjugates it helps form [].

Applications:

  • Bioconjugation: A primary application of SPDP-PEG8-NHS ester is in bioconjugation. Researchers employ it to covalently link various biomolecules, including antibodies, proteins, peptides, and drugs, to other molecules like nanoparticles, drugs, or imaging probes []. The cleavable disulfide bond in SPDP allows for the controlled release of the linked molecule under reducing conditions, which can be beneficial for designing stimuli-responsive drug delivery systems [].
  • Protein-Protein Interactions: The ability of SPDP-PEG8-NHS ester to crosslink molecules containing amine or thiol groups makes it valuable for studying protein-protein interactions. By crosslinking proteins involved in a specific interaction pathway, researchers can gain insights into the structure and function of these complexes.

Additional Considerations:

  • Specificity: While SPDP reacts with both amines and thiols, researchers need to consider the location and abundance of these functional groups within their target molecules to ensure specific conjugation [].
  • Cleavage Conditions: The reducing conditions required for cleaving the disulfide bond need to be carefully chosen to ensure the stability of the desired conjugate and minimal disruption of cellular processes [].

SPDP-PEG8-NHS ester is a specialized chemical compound classified as a heterobifunctional crosslinker. It consists of a polyethylene glycol (PEG) segment that is 8 units long, conjugated with a sulfo-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety and an N-hydroxysuccinimide (NHS) ester. The molecular formula for SPDP-PEG8-NHS ester is C31H49N3O13S2, and it has a molecular weight of approximately 683.88 g/mol . This compound is primarily utilized in bioconjugation applications, where it facilitates the attachment of biomolecules such as proteins or peptides to surfaces or other molecules.

SPDP-PEG8-NHS ester acts as a bridge between a biomolecule and another molecule of interest. The NHS ester group covalently binds to a primary amine on the biomolecule (Eq. 1). The SPDP group can then react with another molecule containing either a free amine or thiol group, forming a stable conjugate. The PEG spacer provides several advantages:

  • Increases water solubility of the conjugated molecule
  • Improves stability and circulation time in biological systems
  • Reduces immunogenicity

The cleavable disulfide bond allows for the controlled release of the conjugated molecule under reducing conditions (Eq. 2). This feature can be useful in applications like drug delivery, where the drug is released at a specific target site.

  • Wear gloves, eye protection, and a lab coat when handling SPDP-PEG8-NHS ester.
  • Avoid inhalation and ingestion.
  • SPDP-PEG8-NHS ester may cause skin or eye irritation.
  • Dispose of waste according to institutional guidelines.

The reactivity of SPDP-PEG8-NHS ester is characterized by its ability to form covalent bonds with amine and thiol groups present in biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the SPDP moiety can react with thiol groups to create disulfide bonds. This dual reactivity allows for versatile applications in creating complex biomolecular constructs.

  • NHS Ester Reaction:
    • The NHS ester reacts with primary amines to yield an amide bond:
      R NH2+SPDP PEG8 NHSR NH CO SPDP PEG8+NHS\text{R NH}_2+\text{SPDP PEG8 NHS}\rightarrow \text{R NH CO SPDP PEG8}+\text{NHS}
  • Thiol Reaction:
    • The SPDP moiety reacts with thiols to form disulfide linkages:
      R SH+SPDP PEG8R S S PDP PEG8\text{R SH}+\text{SPDP PEG8}\rightarrow \text{R S S PDP PEG8}

SPDP-PEG8-NHS ester exhibits significant biological activity due to its ability to facilitate the conjugation of therapeutic agents, enhancing their stability and bioavailability. The PEG component increases solubility and reduces immunogenicity, making it suitable for drug delivery systems. Furthermore, the ability to create disulfide linkages allows for controlled release mechanisms in therapeutic applications.

The synthesis of SPDP-PEG8-NHS ester typically involves the following steps:

  • Synthesis of PEG Derivatives:
    • Polyethylene glycol is reacted with appropriate functional groups to introduce NHS and SPDP functionalities.
  • Formation of NHS Ester:
    • The carboxylic acid derivative of PEG is activated using NHS in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
  • Introduction of SPDP:
    • The activated PEG is then reacted with SPDP under controlled conditions to yield the final product.

These steps can vary based on specific laboratory protocols or desired modifications.

SPDP-PEG8-NHS ester finds extensive applications in various fields:

  • Bioconjugation: Used for linking proteins, antibodies, or peptides to surfaces or other biomolecules.
  • Drug Delivery: Enhances the solubility and stability of therapeutic agents.
  • Diagnostic Tools: Facilitates the development of assays and sensors by linking detection molecules.
  • Vaccine Development: Used in creating conjugate vaccines by linking antigens to carrier proteins.

Interaction studies involving SPDP-PEG8-NHS ester focus on its ability to form stable conjugates with biomolecules, assessing parameters such as binding affinity and stability under physiological conditions. These studies are crucial for understanding how modifications affect the pharmacokinetics and dynamics of drug candidates.

Several compounds share structural similarities with SPDP-PEG8-NHS ester, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
SPDP-PEG4-NHS EsterShorter PEG chain (4 units)Enhanced reactivity due to shorter linker length
Maleimide-PEG-NHS EsterMaleimide group instead of SPDPReacts specifically with thiols; less versatile
Sulfo-SMCCSulfo-succinimidyl 4-(N-maleimidomethyl) cyclohexaneDual reactivity similar to SPDP but with different linker properties

SPDP-PEG8-NHS ester stands out due to its combination of hydrophilicity from PEG and dual reactivity from both NHS and SPDP groups, making it particularly suitable for complex bioconjugation tasks.

Molecular Formula and Weight Analysis

SPDP-PEG8-NHS ester exhibits a complex molecular structure with the empirical formula C₃₁H₄₉N₃O₁₃S₂ [1] [2] [3]. The compound possesses a molecular weight of 735.86 grams per mole, with some sources reporting 735.9 grams per mole due to rounding variations [2] [4] [5]. The exact mass, determined through high-resolution mass spectrometry, is 735.27068097 daltons [6].

The molecular weight determination reveals significant structural complexity, with the compound containing 49 heavy atoms distributed across carbon, nitrogen, oxygen, and sulfur elements [6]. The topological polar surface area measures 230 Ångströms squared, indicating substantial hydrophilic character [6]. The compound demonstrates a negative partition coefficient (XLogP3-AA = -1.3), confirming its preferential solubility in aqueous environments [6].

PropertyValueReference
Molecular FormulaC₃₁H₄₉N₃O₁₃S₂ [1] [2] [3]
Molecular Weight735.86-735.9 g/mol [2] [4] [5]
Exact Mass735.27068097 Da [6]
Heavy Atom Count49 [6]
Topological Polar Surface Area230 Ų [6]
XLogP3-AA-1.3 [6]

The compound exhibits 34 rotatable bonds, indicating significant conformational flexibility [6]. This high degree of rotational freedom contributes to the molecule's ability to adopt various spatial configurations in solution. The hydrogen bond acceptor count reaches 16, while only one hydrogen bond donor is present, creating an asymmetric hydrogen bonding profile that influences its interaction properties [6].

Structural Components and Functional Groups

SPDP-PEG8-NHS ester represents a heterobifunctional crosslinking reagent composed of three distinct structural domains connected in linear arrangement [1] [2] [7]. The molecule functions as a bifunctional linker through its dual reactive termini, enabling specific conjugation reactions with different molecular targets.

The complete IUPAC nomenclature identifies the compound as (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate [6]. This systematic name reflects the precise connectivity of each functional domain within the molecular architecture.

N-Hydroxysuccinimide (NHS) Ester Group

The N-hydroxysuccinimide ester group constitutes the amine-reactive terminus of SPDP-PEG8-NHS ester [9] [10] [11]. This functional group exhibits high reactivity toward primary aliphatic amine groups under physiological to slightly alkaline conditions, typically operating optimally at pH 7.2 to 9.0 [10] [11].

The NHS ester mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester linkage [9] [10]. This reaction proceeds through a tetrahedral intermediate, resulting in the elimination of N-hydroxysuccinimide as a leaving group and formation of a stable amide bond [10] [11]. The reaction kinetics demonstrate pH dependency, with the half-life of the NHS ester measuring 4 to 5 hours at pH 7.0 and 0°C, decreasing dramatically to approximately 10 minutes at pH 8.6 and 4°C [11].

The NHS ester functionality demonstrates selectivity for primary amines over secondary amines and other nucleophiles [10]. While the ester can react with hydroxyl and sulfhydryl groups, the resulting ester and thioester products exhibit instability and undergo hydrolysis or displacement by amines [10]. This selectivity profile makes the NHS ester particularly suitable for protein modification applications targeting lysine residues and amino-terminal groups [9] [12].

Hydrolysis represents the primary competing reaction pathway for NHS esters in aqueous environments [11] [32]. The rate of hydrolysis increases proportionally with hydroxide ion concentration, creating a balance between desired conjugation reactions and unwanted degradation [32]. The NHS ester demonstrates limited aqueous solubility, necessitating dissolution in organic solvents such as dimethylformamide or dimethyl sulfoxide prior to reaction [11] [20].

Pyridyldithiol (SPDP) Group

The pyridyldithiol group functions as the sulfhydryl-reactive component of SPDP-PEG8-NHS ester [13] [15] [20]. This moiety contains a 2-pyridyldithio functionality that exhibits optimal reactivity with sulfhydryl groups between pH 7.0 and 8.1 [20] [24]. The pyridyldithiol group enables the formation of disulfide bonds through thiol-disulfide exchange reactions [15] [21].

The reaction mechanism involves nucleophilic attack by a free sulfhydryl group on the disulfide bond of the pyridyldithiol moiety [21] [26]. This process results in the displacement of pyridine-2-thione, which can be detected spectrophotometrically at 343 nanometers [13] [21] [26]. The stoichiometric release of pyridine-2-thione provides a convenient method for monitoring reaction progress and determining conjugation efficiency [26].

The disulfide bond formed through pyridyldithiol chemistry demonstrates susceptibility to reduction by various reducing agents [13] [21]. Common reducing agents include dithiothreitol, tris(2-carboxyethyl)phosphine, and β-mercaptoethanol, which cleave the disulfide linkage under mild conditions [13] [21]. This cleavability characteristic enables reversible conjugation strategies and facilitates the separation of crosslinked products when desired [21] [24].

The pyridyldithiol group exhibits membrane permeability, allowing intracellular crosslinking reactions to occur [13] [21]. This property distinguishes SPDP-containing reagents from water-soluble alternatives and expands their utility for cell-based applications [21]. The membrane permeability results from the lipophilic character of the pyridine ring and the overall neutral charge of the pyridyldithiol moiety [15].

Octaethylene Glycol (PEG8) Spacer

The octaethylene glycol spacer, designated as PEG8, comprises eight ethylene glycol units with the chemical formula (CH₂CH₂O)₈ [14] [16] [23]. This polyethylene glycol segment functions as a hydrophilic linker connecting the NHS ester and pyridyldithiol reactive groups [14] [23]. The PEG8 spacer imparts several beneficial properties to the overall molecular structure.

The hydrophilic nature of the PEG8 spacer significantly enhances the water solubility of SPDP-PEG8-NHS ester compared to analogous compounds containing only hydrocarbon spacers [2] [4] [7]. This increased solubility reduces the tendency for protein aggregation and precipitation during conjugation reactions [2] [4]. The polyethylene glycol chain demonstrates biocompatibility and low immunogenicity, making it suitable for biological applications [14] [25].

The PEG8 spacer provides conformational flexibility through its multiple rotatable bonds [14] [23]. This flexibility allows the reactive termini to adopt optimal orientations for conjugation reactions while minimizing steric hindrance [14]. The spacer length of eight ethylene glycol units represents a balance between providing adequate distance between conjugated molecules and maintaining reasonable molecular weight [23].

Molecular dynamics simulations reveal that PEG chains exhibit extended conformations in aqueous solution, with the degree of extension influenced by chain length and local environment [29] [31]. The PEG8 spacer demonstrates interactions with both hydrophobic and polar residues of proteins, potentially affecting the conformation and stability of conjugated products [29]. The hydration shell surrounding the PEG chain contributes to the overall solvation properties of the molecule [31].

Stereochemistry and Spatial Configuration

SPDP-PEG8-NHS ester exhibits no defined stereocenter atoms, as confirmed by computational analysis indicating zero defined atom stereocenter count [6]. The molecule demonstrates zero undefined atom stereocenter count and zero defined or undefined bond stereocenter count, establishing it as an achiral compound [6]. This stereochemical simplicity eliminates concerns regarding enantiomeric effects in biological applications.

The spatial configuration of SPDP-PEG8-NHS ester derives primarily from the conformational flexibility of the PEG8 spacer rather than fixed stereochemical centers [6]. The 34 rotatable bonds within the molecule enable adoption of multiple conformational states in solution [6]. The polyethylene glycol segment demonstrates a preference for extended conformations in aqueous environments, influenced by favorable interactions between ether oxygens and water molecules [29] [31].

The NHS ester terminus adopts a planar configuration around the succinimide ring system, with the carbonyl groups positioned for optimal nucleophilic attack by primary amines [9] [10]. The pyridyldithiol terminus maintains a relatively rigid pyridine ring structure connected to the flexible disulfide linkage [15] [21]. The overall molecular geometry allows for independent movement of the reactive termini, facilitating simultaneous or sequential conjugation reactions.

Computational modeling indicates that the molecule can span distances ranging from compact folded conformations to extended linear arrangements [6]. The topological polar surface area of 230 Ų suggests significant solvent-accessible polar regions distributed throughout the molecular structure [6]. This polar surface distribution contributes to the favorable solvation properties observed in aqueous systems.

Structure-Activity Relationship Analysis

The structure-activity relationships of SPDP-PEG8-NHS ester reflect the optimized integration of its three functional domains [1] [2] [26]. The NHS ester reactivity demonstrates pH-dependent behavior, with optimal amine conjugation occurring at pH 8.0 to 9.0, where lysine epsilon-amino groups achieve sufficient deprotonation for nucleophilic attack [22] [32]. The balance between reaction efficiency and hydrolytic stability represents a critical design consideration.

The PEG8 spacer length provides optimal properties for bioconjugation applications [14] [36]. Eight ethylene glycol units deliver sufficient hydrophilicity to enhance water solubility while maintaining reasonable molecular weight [23] [36]. Shorter PEG spacers provide inadequate solubility enhancement, while longer spacers increase molecular weight without proportional benefits [36]. The PEG8 configuration achieves an optimal balance between flexibility and structural stability.

The pyridyldithiol reactivity enables selective sulfhydryl conjugation with controllable reversibility [21] [26]. The disulfide bond formation occurs under mild conditions, preserving the integrity of sensitive biological molecules [24] [26]. The cleavability of the disulfide linkage by reducing agents provides strategic advantages for applications requiring reversible conjugation or product separation [21] [24].

The overall molecular weight of 735.9 daltons positions SPDP-PEG8-NHS ester within an optimal range for cellular uptake while maintaining stability [6] [33]. The negative partition coefficient (-1.3) ensures favorable aqueous solubility without compromising membrane interactions when required [6]. The 16 hydrogen bond acceptors and single hydrogen bond donor create an asymmetric interaction profile that influences binding selectivity [6].

Structural ComponentActivity ImpactOptimal Range
NHS EsterpH-dependent amine reactivitypH 8.0-9.0
PEG8 SpacerSolubility enhancement8 ethylene glycol units
PyridyldithiolSulfhydryl conjugationpH 7.0-8.1
Molecular WeightCellular accessibility735.9 Da
Partition CoefficientAqueous preference-1.3

N-Succinimidyl 3-(2-pyridyldithio)propanoyl-polyethylene glycol 8-N-hydroxysuccinimide ester exhibits distinctive solubility characteristics that are influenced by its heterobifunctional structure containing both hydrophilic polyethylene glycol segments and reactive end groups [1] [2].

The compound demonstrates excellent solubility in polar organic solvents, particularly dimethyl sulfoxide and dimethylformamide [3] [4]. These solvents serve as the preferred dissolution media for initial compound preparation due to their ability to effectively solvate both the polyethylene glycol backbone and the terminal functional groups [5].

Solvent TypeSolubilityApplication Notes
Dimethyl sulfoxideHighly solublePreferred primary solvent for dissolution
DimethylformamideHighly solubleAlternative organic solvent option
WaterLimited direct solubilityRequires organic solvent pre-dissolution
Aqueous buffersSoluble after pre-dissolutionFinal organic concentration <10% recommended
Organic solventsVariableWater-miscible solvents preferred

The polyethylene glycol 8 spacer arm significantly enhances water solubility compared to crosslinkers containing only hydrocarbon spacers [1] [2]. This enhanced hydrophilicity allows for subsequent dilution into aqueous reaction media following initial dissolution in organic solvents [4] [5]. The compound maintains solubility in aqueous buffer systems when the final concentration of organic solvent remains below 10% [4] [5].

Stability Characteristics

Temperature and pH Dependencies

The stability profile of N-Succinimidyl 3-(2-pyridyldithio)propanoyl-polyethylene glycol 8-N-hydroxysuccinimide ester is primarily governed by the hydrolytic susceptibility of the N-hydroxysuccinimide ester moiety, which exhibits pronounced pH and temperature dependencies [6] [7] [8].

At physiological pH (7.4), the compound demonstrates moderate stability with hydrolysis half-lives exceeding 120 minutes [6] [8]. Under these conditions, conjugation reactions proceed gradually and reach steady state within approximately 2 hours [8]. The relatively slow hydrolysis rate at near-neutral pH facilitates controlled reaction conditions and allows for optimization of conjugation parameters.

In contrast, at alkaline pH (9.0), the compound undergoes rapid hydrolytic degradation with half-lives of less than 9 minutes [6] [8]. At this elevated pH, conjugation reactions advance very quickly, reaching steady state within 10 minutes [8]. The dramatic reduction in stability at alkaline pH reflects the increased nucleophilicity of water and hydroxide ions toward the electrophilic N-hydroxysuccinimide ester carbonyl carbon.

pH ConditionHydrolysis Half-lifeReaction KineticsPractical Implications
pH 7.4>120 minutesGradual progression to 2-hour steady stateControllable reaction conditions
pH 9.0<9 minutesRapid completion within 10 minutesRequires immediate use

Temperature effects follow predictable patterns, with increased temperature accelerating both desired conjugation reactions and competing hydrolysis pathways [7]. Storage at reduced temperatures (-20°C) effectively minimizes degradation and extends shelf life [1] [2] [9].

Spectroscopic Properties

N-Succinimidyl 3-(2-pyridyldithio)propanoyl-polyethylene glycol 8-N-hydroxysuccinimide ester possesses characteristic spectroscopic signatures that enable structural identification and purity assessment [11] [12].

Ultraviolet absorption spectroscopy reveals distinctive absorption in the 260-280 nanometer region attributable to the N-hydroxysuccinimide chromophore [11] [12]. This absorption band provides a convenient analytical tool for monitoring hydrolysis reactions, as the N-hydroxysuccinimide byproduct retains similar absorption characteristics [12]. The pyridyldithiol moiety contributes additional absorption features that can be utilized for structural confirmation and reaction monitoring.

Nuclear magnetic resonance spectroscopy enables comprehensive structural characterization through 1H, 13C, and 15N nuclei analysis [3] [13]. The polyethylene glycol backbone produces characteristic multiplet patterns in the 3.6-4.0 ppm region of 1H nuclear magnetic resonance spectra, while the pyridine ring protons appear in the aromatic region (7.0-8.5 ppm). The N-hydroxysuccinimide ester protons typically appear as complex multiplets in the 2.5-3.0 ppm range.

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 735.27 [14] [3]. High-resolution mass spectrometry can distinguish the compound from potential synthetic byproducts and confirm elemental composition.

Spectroscopic MethodKey FeaturesAnalytical Application
UV-Vis Spectroscopy260-280 nm absorptionHydrolysis monitoring and purity assessment
1H NMRPEG backbone (3.6-4.0 ppm), aromatic protons (7.0-8.5 ppm)Structural identification
13C NMRCarbonyl carbons, PEG carbons, aromatic carbonsDetailed structural analysis
Mass SpectrometryMolecular ion at m/z 735.27Molecular weight confirmation

The predicted logarithm of the partition coefficient (LogP) value of -2.32 reflects the hydrophilic nature imparted by the polyethylene glycol chain [3]. This negative value indicates preferential partitioning into aqueous phases, consistent with the enhanced water solubility compared to analogous compounds lacking polyethylene glycol spacers.

Hydrolytic Behavior

The hydrolytic behavior of N-Succinimidyl 3-(2-pyridyldithio)propanoyl-polyethylene glycol 8-N-hydroxysuccinimide ester represents a critical aspect of its reactivity profile, with implications for both storage stability and functional performance [6] [7] [8].

Hydrolysis of the N-hydroxysuccinimide ester occurs through nucleophilic attack by water molecules on the electrophilic carbonyl carbon, resulting in formation of the corresponding carboxylic acid and release of N-hydroxysuccinimide [6] [7]. This reaction competes with the desired aminolysis reaction during conjugation procedures [15] [12].

The kinetics of hydrolysis follow pseudo-first-order behavior under aqueous conditions, with rate constants strongly dependent on pH and temperature [6] [8]. At pH 7.4 and ambient temperature, the hydrolysis rate constant permits extended reaction times, while at pH 9.0, rapid hydrolysis necessitates immediate utilization following dissolution [8].

Hydrolysis ConditionRate ConstantHalf-lifePractical Impact
pH 7.4, ambient temperatureSlow>120 minutesExtended working time
pH 9.0, ambient temperatureRapid<9 minutesImmediate use required
pH 7.4, elevated temperatureAcceleratedReducedTemperature-dependent optimization

The hydrolytic pathway produces N-hydroxysuccinimide as a detectable byproduct, which can be quantified spectrophotometrically to assess reaction progress and compound stability [11] [12]. This analytical approach provides a universal method for monitoring N-hydroxysuccinimide ester degradation regardless of the specific ester structure [11].

Understanding hydrolytic behavior enables optimization of reaction conditions to maximize desired conjugation while minimizing wasteful hydrolysis [6] [8]. Factors such as protein concentration, buffer selection, and reaction timing can be adjusted based on the known hydrolysis kinetics to achieve optimal conjugation efficiency [6] [8].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Exact Mass

735.2707

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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